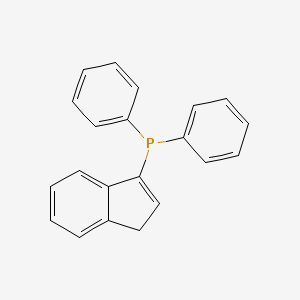

Phosphine, 1H-inden-3-yldiphenyl-

Description

Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands are ubiquitous in transition metal catalysis due to their unique electronic and steric properties, which can be finely tuned. The phosphorus atom's ability to act as a σ-donor and a π-acceptor allows it to modulate the electron density at the metal center, thereby influencing the rates of key catalytic steps such as oxidative addition and reductive elimination. The steric bulk of the phosphine ligand can also control the coordination number of the metal complex and influence the regioselectivity and stereoselectivity of catalytic transformations. This tunability has made phosphine ligands indispensable in a wide array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.

Evolution and Advantages of Indenyl-Based Phosphine Ligand Frameworks

While cyclopentadienyl (B1206354) (Cp) ligands have been a cornerstone of organometallic chemistry, their indenyl counterparts have emerged as ligands that can impart enhanced reactivity to the metal center. This phenomenon, often termed the "indenyl effect," is attributed to the ability of the indenyl ligand to undergo facile haptotropic shifts (η⁵ to η³ to η¹ coordination modes). acs.orgnih.gov This flexibility can create a vacant coordination site at the metal center, facilitating substrate binding and subsequent catalytic turnover.

The indenyl scaffold provides a robust platform for the incorporation of phosphine donors, leading to the development of multifunctional indenyl phosphine ligands. These ligands combine the advantageous properties of the indenyl group with the tunable nature of the phosphine moiety. The position of the phosphine substituent on the indene (B144670) ring is a critical design element, influencing the ligand's coordination chemistry and the resulting catalyst's performance.

Academic Research Focus on Phosphine, 1H-inden-3-yldiphenyl- and Related Indenyl Phosphine Systems

Academic research has increasingly focused on the synthesis and application of indenyl phosphine ligands in various catalytic processes. While a vast body of literature exists on indenyl phosphines as a class, specific research on Phosphine, 1H-inden-3-yldiphenyl- is more niche. Much of the understanding of this particular ligand is derived from studies of its isomers and related indenyl phosphine systems.

The synthesis of (diphenylphosphino)indene isomers, including the 1- and 2-substituted analogs, has been reported, providing foundational knowledge for accessing the 3-substituted derivative. These synthetic strategies often involve the deprotonation of indene followed by reaction with a chlorophosphine.

The primary research interest in these ligands lies in their application in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The unique electronic and steric environment provided by the indenyl phosphine ligand can lead to highly active and selective catalysts. For instance, 2-aryl indenyl phosphine ligands have demonstrated their utility as versatile ligands for palladium-catalyzed C-C and C-N cross-coupling reactions. nih.gov Research also extends to their use in other transition metal-catalyzed reactions, including rhodium-catalyzed hydroboration and the etherification of propargylic alcohols.

The coordination chemistry of indenyl phosphine ligands is another active area of investigation. Studies have explored the various bonding modes of the indenyl fragment in metal complexes and how these influence the catalytic activity. The hapticity of the indenyl ligand, which can vary between η¹, η³, and η⁵, is a key feature that is often studied using spectroscopic and crystallographic techniques. acs.org

Properties

CAS No. |

138784-89-1 |

|---|---|

Molecular Formula |

C21H17P |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

3H-inden-1-yl(diphenyl)phosphane |

InChI |

InChI=1S/C21H17P/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-14,16H,15H2 |

InChI Key |

GQMNZDCVWKLBTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Phosphine, 1h Inden 3 Yldiphenyl and Its Derivatives

Traditional Synthetic Routes to Indenyl Phosphine (B1218219) Ligands

Conventional methods for synthesizing indenyl phosphines often rely on the inherent acidity of the indenyl C-H bond and the nucleophilicity of phosphide (B1233454) anions.

A primary and straightforward method for the synthesis of indenyl phosphines involves the deprotonation of the indene (B144670) backbone followed by quenching with an electrophilic phosphorus source. The acidic proton at the C1 position of the indene ring can be readily abstracted by a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures to prevent side reactions. This deprotonation results in the formation of a nucleophilic indenide anion.

The subsequent reaction of this lithium indenide intermediate with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), yields the desired indenyl phosphine ligand. The low-temperature conditions, often around -78 °C, are crucial for controlling the regioselectivity of the reaction and ensuring the stability of the indenide anion. nih.govnih.gov This process is a foundational technique for accessing a variety of substituted and unsubstituted indenyl phosphine ligands.

General Reaction Scheme:

Lithiation: Indene + n-BuLi → Lithium Indenide + Butane

Phosphination: Lithium Indenide + Ph₂PCl → Phosphine, 1H-inden-3-yldiphenyl- + LiCl

This method's reliability and simplicity make it a cornerstone in the synthesis of this ligand class.

The synthesis of chiral ligands is of paramount importance for asymmetric catalysis. A notable strategy involves the diastereoselective phosphination of chiral precursors. In the context of indenyl phosphines, this is exemplified by the synthesis of chiral ferrocenyl phosphines that incorporate an indene-fused system. rsc.org

This process begins with a chiral, planar indene-fused ferrocene (B1249389). The inherent chirality of the ferrocene backbone directs the incoming phosphine group to a specific face of the molecule. The phosphination step, when carried out on these chiral ferrocenes, proceeds with high diastereoselectivity, leading to the formation of phosphines with both planar and central chirality. Researchers have reported achieving excellent diastereoselectivities (up to 99% de) and good yields (up to 83%) in the transformation of planar chiral indene-fused ferrocenes into these complex chiral phosphine ligands. rsc.org

| Precursor | Product | Diastereoselectivity (de) | Yield (%) |

| Planar Chiral Indene-Fused Ferrocene | Planar and Central Chiral Ferrocenyl Phosphine | up to 99% | up to 83% |

| This interactive table summarizes the diastereoselective phosphination results. rsc.org |

Advanced Synthetic Strategies for Functionalized Indenyl Phosphine Derivatives

Modern synthetic chemistry offers more sophisticated tools for creating functionalized indenyl phosphine ligands with tailored properties for specific catalytic applications.

A powerful method for introducing planar chirality into ferrocene systems involves a palladium-catalyzed intramolecular C-H arylation. rsc.orgnih.gov This advanced strategy is used to construct indene-fused ferrocenes, which serve as key precursors to chiral phosphine ligands. The reaction creates a new C-C bond within the molecule, leading to a rigid, fused-ring system with a defined stereochemistry. nih.gov

The process has been shown to produce planar chiral indene-fused ferrocenes in excellent yields (up to 99%) and with outstanding enantioselectivities (up to 99% ee). rsc.org These enantiomerically enriched ferrocenes can then be converted into the corresponding chiral ferrocenyl phosphines through the diastereoselective phosphination described previously. This C-H activation approach provides an efficient pathway to highly valuable ligands for asymmetric catalysis. dntb.gov.uachemrxiv.org

| Catalytic Process | Product | Enantioselectivity (ee) | Yield (%) |

| Pd-Catalyzed Intramolecular Asymmetric C-H Arylation | Planar Chiral Indene-Fused Ferrocene | up to 99% | up to 99% |

| This interactive table presents the outcomes of the palladium-catalyzed C-H arylation. rsc.org |

The demand for diverse ligand libraries for high-throughput screening in catalysis has driven the development of modular solid-phase synthesis techniques. core.ac.ukresearchgate.net This approach allows for the rapid assembly of a wide variety of ligands from common building blocks attached to a solid support, such as a polymer resin. nih.govrsc.org

The synthesis is performed in a stepwise manner on the solid support, which simplifies purification as excess reagents and byproducts can be washed away. This methodology provides facile access to libraries of phosphine ligands in nearly quantitative yields with only minimal work-up required. researchgate.net While broadly applied to various phosphine ligands, this technique is adaptable for creating libraries of indenyl phosphine derivatives, enabling the efficient discovery of new high-performance catalysts for various chemical transformations. core.ac.uknih.gov

An alternative route to phosphine derivatives involves the chemistry of phosphonium (B103445) salts and ylides, famously utilized in the Wittig reaction. e-bookshelf.delibretexts.org This method begins with the synthesis of a phosphonium salt, typically through the reaction of a tertiary phosphine, like triphenylphosphine (B44618), with a suitable indenyl halide. beilstein-journals.org

The resulting indenylphosphonium salt possesses an acidic proton on the carbon adjacent to the positively charged phosphorus atom. Treatment of this salt with a strong base abstracts this proton to form a phosphorus ylide, which is a species with adjacent positive and negative charges. libretexts.orgresearchgate.net This ylide is a powerful nucleophile and can be used in a variety of subsequent chemical reactions to build more complex molecular architectures, providing another pathway to functionalized phosphine compounds.

General Route:

Salt Formation: Indenyl-X + PPh₃ → [Indenyl-PPh₃]⁺X⁻ (Phosphonium Salt)

Ylide Formation: [Indenyl-PPh₃]⁺X⁻ + Base → Indenyl=PPh₃ (Phosphorus Ylide) + Base-H⁺ + X⁻

This approach offers a versatile entry point into the synthesis of indenyl-containing structures that can be further elaborated. e-bookshelf.de

Derivatization of the 1H-Indene Moiety for Ligand Modification

Modification of the 1H-indene backbone of 1H-inden-3-yldiphenylphosphine allows for the fine-tuning of the ligand's steric and electronic properties. Such modifications can influence the behavior of the corresponding metal complexes in catalytic applications. The derivatization can be approached by either synthesizing a substituted indene prior to the introduction of the phosphine group or by performing reactions on the pre-formed indenylphosphine ligand.

Direct functionalization of the indenylphosphine ligand can be achieved through electrophilic aromatic substitution on the benzene (B151609) ring of the indene moiety. wikipedia.org The fused benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, provided the reaction conditions are compatible with the phosphine group. wikipedia.orgmasterorganicchemistry.com The directing effects of the fused cyclopentadienyl (B1206354) ring and the phosphine substituent would influence the position of the incoming electrophile.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Indene Ring

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted indenylphosphine |

| Bromination | Br₂/FeBr₃ | Bromo-substituted indenylphosphine |

| Acylation | RCOCl/AlCl₃ | Acyl-substituted indenylphosphine |

Furthermore, the reactivity of the cyclopentadienyl portion of the indene can be exploited. For instance, deprotonation of the indenylphosphine at the C1 position can generate a new nucleophile, which can then be reacted with various electrophiles to introduce substituents at that position. This approach allows for the introduction of a wide range of functional groups, further expanding the library of available indenylphosphine ligands. The functionalization of indenyl ligands while coordinated to a metal center is also a known strategy, where the metal can influence the reactivity and regioselectivity of the derivatization reaction.

Ligand Design Principles and Electronic/steric Modulation of Phosphine, 1h Inden 3 Yldiphenyl

Impact of the Indenyl Moiety on Ligand Electronic Properties (σ-Donation and π-Acceptance)

The electronic character of a phosphine (B1218219) ligand, specifically its ability to act as a σ-donor and a π-acceptor, is paramount to its function in a metal complex. These properties are primarily governed by the nature of the substituents on the phosphorus atom. The primary bonding component is the sigma donation from the phosphine's lone pair to an empty orbital on the metal. chemistryviews.org A secondary component involves back-donation from a filled metal d-orbital to an empty σ* anti-bonding orbital of a P-R bond on the phosphine ligand. chemistryviews.orgacs.org

The indenyl moiety in 1H-inden-3-yldiphenyl-phosphine significantly influences these electronic properties. The electronic donating or withdrawing ability of a phosphine ligand can be inferred using the Tolman Electronic Parameter (TEP), which is determined by measuring the A1 C-O vibrational frequency (ν(CO)) of a [LNi(CO)₃] complex. nih.gov Ligands that are strong electron donors to the metal center increase electron density on the metal, which in turn engages in greater π-backbonding with the CO ligands. This increased backbonding weakens the C-O bonds, resulting in a lower ν(CO) stretching frequency. nih.govnih.gov

The electronic properties of phosphines can be ranked, and a general order of increasing π-acid character is as follows: PMe₃ < PAr₃ < P(OR)₃ < PCl₃ < PF₃. acs.org The diphenyl groups on 1H-inden-3-yldiphenyl-phosphine contribute to its π-acceptor capacity through their aryl σ* orbitals. acs.org The indenyl group's electronic contribution would be expected to be similar to other aryl groups, but its unique fused-ring structure offers subtle yet significant differences that can be exploited in catalyst design.

Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands

| Ligand (L) | ν(CO) cm⁻¹ | Comment |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Strong σ-donor, weak π-acceptor |

| PMe₃ | 2064.1 | Good σ-donor |

| PPh₃ | 2068.9 | Moderate σ-donor, moderate π-acceptor |

| P(OEt)₃ | 2076.3 | Weaker σ-donor, stronger π-acceptor |

| PF₃ | 2110.0 | Strong π-acceptor |

Data sourced from general phosphine ligand characterization studies. nih.gov The TEP for 1H-inden-3-yldiphenyl-phosphine would be expected to be in a range similar to triphenylphosphine (B44618) (PPh₃).

Steric Parameters of Indenyl Phosphines: Cone Angle and Bite Angle Considerations

The steric bulk of a phosphine ligand is a critical parameter that influences the coordination environment of the metal center, affecting catalyst activity, stability, and selectivity. The most common metric for quantifying this steric hindrance is the Tolman cone angle (θ). acs.orgsigmaaldrich.com It is defined as the solid angle at the metal center that encompasses the van der Waals radii of the ligand's substituents. acs.org A larger cone angle indicates greater steric bulk, which can limit the number of ligands that can coordinate to a metal, potentially creating vacant coordination sites essential for catalysis. acs.org

Another important steric parameter is the bite angle , which is the P-M-P angle in a complex containing a bidentate phosphine ligand. chemistryviews.orgnih.gov This parameter is crucial for chelating diphosphines as it influences the geometry of the metal complex and, consequently, the selectivity of catalytic reactions. acs.orgnih.govrhhz.net For instance, in rhodium-catalyzed hydroformylation, diphosphine ligands with wide bite angles (e.g., >120°) preferentially occupy equatorial positions in trigonal bipyramidal intermediates, which can favor the formation of linear aldehyde products. nih.gov

It is crucial to note that the bite angle is not applicable to Phosphine, 1H-inden-3-yldiphenyl-, as it is a monodentate ligand . However, the concept is highly relevant in the broader context of indenyl phosphine ligand design, where bidentate versions are synthesized to control catalytic outcomes through chelation.

Table 2: Comparison of Cone Angles for Common Phosphine Ligands

| Ligand | Cone Angle (θ) in degrees |

|---|---|

| PH₃ | 87 |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ (Tricyclohexylphosphine) | 170 |

| P(t-Bu)₃ | 182 |

Data is for common monodentate phosphine ligands to provide a comparative context for the estimated steric bulk of 1H-inden-3-yldiphenyl-phosphine.

Rational Design for Enhanced Catalytic Performance and Selectivity

The rational design of ligands aims to create metal complexes with superior catalytic activity and selectivity by systematically tuning the ligand's electronic and steric properties. Indenyl phosphine ligands, including 1H-inden-3-yldiphenyl-, are versatile scaffolds for this purpose. The "indenyl effect" often leads to enhanced reactivity in substitution and related reactions compared to cyclopentadienyl (B1206354) analogues, making them attractive for catalyst development. nih.govrhhz.net

2-Aryl indenyl phosphines have proven to be a versatile class of ligands for palladium-catalyzed C-C and C-N cross-coupling reactions. nih.govrhhz.net The specific substitution pattern on the indenyl ring and the aryl groups on the phosphorus can be modified to optimize performance for specific transformations. For example, indolylphosphines, which are structurally related to indenylphosphines, have been effectively used in palladium-catalyzed Hiyama cross-coupling of aryl mesylates. nih.gov The success of these systems relies on the ligand's ability to stabilize the active catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

The design principles often involve a trade-off between electronic and steric effects. For instance, in gold(I)-catalyzed reactions of 3-propargylindoles, bulky, electron-donating phosphine ligands like BrettPhos were found to give high yields and diastereoselectivity. nih.gov This suggests that for a given reaction, increasing the steric bulk and electron-donating ability of the phosphine ligand can be a successful strategy. The diphenylphosphino group in 1H-inden-3-yldiphenyl-phosphine provides a well-understood electronic and steric base, while the indenyl moiety offers a platform for further functionalization to fine-tune the ligand's properties for specific catalytic applications, such as hydroboration or the etherification of propargylic alcohols. acs.orgacs.org

Table 3: Examples of Catalytic Applications of Indenyl and Related Phosphine Ligands

| Ligand Type | Metal | Catalytic Reaction | Reference |

|---|---|---|---|

| 2-Aryl Indenyl Phosphines | Palladium | C-C and C-N Cross-Coupling | nih.govrhhz.net |

| Indenyl Rhodium(I) Phosphines | Rhodium | Alkene Hydroboration | acs.org |

| Ruthenium Indenyl Fluorinated Phosphines | Ruthenium | Etherification of Propargylic Alcohols | acs.org |

| Indolylphosphine (CM-phos) | Palladium | Hiyama Cross-Coupling | nih.gov |

| Bulky Phosphines (e.g., BrettPhos) with Indole (B1671886) Substrates | Gold | Tandem Indole Migration-Cyclopropanation | nih.gov |

Introduction of Chirality: Planar, Central, and Axial Chirality in Indenyl Phosphine Ligands

The introduction of chirality into a phosphine ligand is fundamental for its use in asymmetric catalysis. Chiral phosphine ligands coordinate to a metal center to create a chiral environment that can induce enantioselectivity in the formation of a product. Chirality in phosphine ligands can arise from several sources:

Central Chirality: This occurs when the phosphorus atom itself is a stereocenter (P-chiral), bearing three different substituents (PRR'R''). wikipedia.org P-chiral phosphines are effective because the chiral center is directly adjacent to the metal, potentially leading to strong stereoinduction. Alternatively, a carbon atom within the ligand's backbone can be a stereocenter. nih.gov

Axial Chirality: This type of chirality arises from hindered rotation around a bond, most famously in biaryl phosphines like BINAP. nih.gov The atropisomers are non-superimposable mirror images. Recently, ligands with C-N axial chirality have also been developed. chemistryviews.orgnih.govacs.org

Planar Chirality: This is common in organometallic compounds where a prostereogenic planar ligand, like a substituted cyclopentadienyl or indenyl ring, coordinates to a metal in a way that breaks its symmetry. wikipedia.org For example, an asymmetrically substituted indenyl ring becomes planar chiral upon η⁵-coordination to a metal. wikipedia.org

In the context of indenyl phosphines, chirality can be introduced in several ways. A chiral center can be placed in a substituent attached to the indenyl ring or the phosphorus atom. More elegantly, the indenyl moiety itself can be rendered planar chiral upon coordination to a metal. Research has shown that a chiral center in a chain linking the indenyl ring to the phosphine group can effectively induce planar chirality in the complexed indenyl moiety. acs.orgacs.org This strategy provides a powerful tool for creating a well-defined chiral pocket around the metal center.

For 1H-inden-3-yldiphenyl-phosphine, which is achiral itself, chirality could be introduced by:

Synthesizing a derivative with a chiral substituent on the indenyl ring.

Creating a P-chiral version by replacing one of the phenyl groups with a different substituent.

Utilizing the indenyl ring to create planar chirality upon coordination in a specifically designed metal complex, potentially by tethering it to another part of the ligand scaffold. acs.orgacs.org

The development of such chiral indenyl phosphines is a key strategy for advancing asymmetric catalysis. nih.gov

Coordination Chemistry and Organometallic Complexes of Phosphine, 1h Inden 3 Yldiphenyl

Formation of Transition Metal Complexes with Indenyl Phosphine (B1218219) Ligands

Phosphine, 1H-inden-3-yldiphenyl- serves as a versatile ligand in the synthesis of various transition metal complexes. Its indenyl moiety can exhibit different hapticities (η¹, η³, or η⁵), leading to a diverse range of coordination modes and reactivities. rsc.orgrsc.orgnih.gov The phosphine group, on the other hand, provides a strong σ-donating and π-accepting character, which stabilizes the metal center. mdpi.com The interplay between the indenyl and phosphine functionalities allows for the rational design of complexes with specific catalytic or biological activities. mdpi.comrsc.org

Palladium Complexes

Palladium complexes featuring the 1H-inden-3-yldiphenyl- phosphine ligand have been synthesized and extensively studied. Neutral complexes of the type [PdCl(indenyl)(PAr₃)] are typically prepared from the dimeric precursor [Pd(μ-Cl)(indenyl)]₂. rsc.org Cationic palladium(II)-indenyl complexes bearing this phosphine ligand can be synthesized through a two-step process. First, neutral intermediate species [Pd(Ind)(Cl)(PAr₃)] are formed, followed by the addition of a salt like NaClO₄ and an isocyanide, leading to the cationic complexes [Pd(Ind)(CNR))(PAr₃)]⁺. nih.govmdpi.com

A notable characteristic of these palladium-indenyl complexes is the hapticity of the indenyl fragment, which is often found to be intermediate between η³ and η⁵. rsc.orgnih.govmdpi.com This intermediate hapticity has been correlated with their reactivity and potential applications, including in catalysis and as anticancer agents. mdpi.comrsc.orgnih.gov For instance, a number of these complexes have demonstrated significant antiproliferative activity against ovarian cancer cell lines. rsc.orgrsc.orgnih.gov

Table 1: Selected Palladium Complexes with Phosphine, 1H-inden-3-yldiphenyl- and Related Ligands

| Complex | Synthesis Method | Key Features | Reference(s) |

|---|---|---|---|

| [PdCl(indenyl)(PAr₃)] | Reaction of [Pd(μ-Cl)(indenyl)]₂ with phosphine | Neutral complex, precursor for cationic complexes | rsc.org |

| [Pd(Ind)(CNR))(PAr₃)]⁺ | Two-step synthesis from [Pd(μ-Cl)(indenyl)]₂ | Cationic complex, hapticity between η³ and η⁵ | nih.govmdpi.com |

| [Pd(indenyl)(P–P)]OTf | Reaction of [Pd(indenyl)Cl(PPh₃)] with bidentate phosphine | Cationic complex with bidentate phosphine | rsc.org |

| [Pd(allyl/indenyl)Cl]₂ derived complexes | Reaction with phosphine 2 in diethylether | Square planar coordination around the metal | mdpi.com |

Rhodium Complexes

Rhodium complexes incorporating indenyl phosphine ligands have been investigated for their catalytic applications. The indenyl rhodium(I) complex (η⁵-C₉H₇)Rh(coe)₂ (coe = cis-cyclooctene) serves as a precursor for the synthesis of complexes with unsaturated phosphines. nih.gov The reaction of this precursor with diphenylphosphino-functionalized indenyl ligands leads to the formation of rhodium(I) complexes where the phosphine is coordinated to the metal center. nih.gov

These rhodium complexes have shown promise as catalysts in reactions such as the hydroboration of alkenes. nih.gov The electronic and steric properties of the phosphine ligand play a crucial role in determining the catalytic activity and selectivity of the rhodium center. capes.gov.br The interplay between the indenyl ligand and the phosphine can be controlled to modulate the reactivity of the metal complex. nih.gov

Table 2: Selected Rhodium Complexes with Indenyl Phosphine Ligands

| Complex | Synthesis Method | Application | Reference(s) |

|---|---|---|---|

| (η⁵-C₉H₇)Rh(Ph₂PR)₂ | From (η⁵-C₉H₇)Rh(coe)₂ and unsaturated phosphines | Catalyst precursor for alkene hydroboration | nih.gov |

| [RhCl(COD){PPh₂(C₉H₈N)}] | Reaction of [Rh(COD)Cl]₂ with diphenyl-2-(3-methyl)indolylphosphine | Catalytic transfer hydrogenation of ketones | nih.gov |

| RhH(CO)(PPh₃)[P(py)₃]₂ | Reaction involving tris(2-pyridyl)phosphine | Catalyst for hydroformylation of hex-1-ene | rsc.org |

Iridium Complexes

Iridium complexes with indenyl phosphine ligands have also been synthesized and characterized. Similar to rhodium, iridium complexes with phosphine ligands are explored for their catalytic potential, particularly in reactions like hydroformylation. rsc.org The synthesis of these complexes often involves the reaction of an iridium precursor, such as [IrCl(COD)]₂, with the desired phosphine ligand. nih.gov The resulting complexes can exhibit interesting structural features and reactivity patterns. For example, the coordination environment around the iridium center can be fine-tuned by the choice of phosphine ligand, influencing the catalytic performance. rsc.org

Copper Complexes

Copper(I) complexes with phosphine ligands, including those with indenyl-like functionalities, have attracted interest due to their potential applications in areas such as luminescence and catalysis. researchgate.netrsc.orgnih.gov The synthesis of these complexes typically involves the reaction of a copper(I) salt with the phosphine ligand in an appropriate solvent. nih.gov The resulting complexes can exhibit a range of coordination geometries, with tetrahedral being common for copper(I). nih.gov The nature of the phosphine ligand significantly influences the photophysical properties of the copper(I) complexes, making them promising candidates for applications in light-emitting devices. researchgate.netrsc.org

Nickel Complexes

Nickel complexes containing phosphine ligands are widely used in catalysis. nih.govnih.gov The development of nickel complexes with indenyl phosphine ligands offers opportunities for new catalytic applications. The synthesis of these complexes can be achieved by reacting a nickel precursor with the phosphine ligand. researchgate.net The electronic and steric properties of the phosphine ligand are critical for the catalytic activity of the nickel center. nih.gov For instance, remote steric hindrance on the phosphine ligand has been shown to enhance the performance of nickel catalysts in cross-coupling reactions. nih.gov

Ruthenium Complexes

Ruthenium complexes featuring indenyl phosphine ligands have been synthesized and investigated for their catalytic activity in various transformations, including the dehydrogenation of alcohols and transfer hydrogenation reactions. nih.govrsc.orgubc.ca The synthesis of these complexes can be achieved through different routes, for example, by reacting a ruthenium precursor like [(η⁶-cymene)RuCl₂]₂ with the indenyl phosphine ligand. nih.gov The coordination mode of the indenyl ligand and the nature of the phosphine substituents influence the structure and reactivity of the resulting ruthenium complexes. nih.gov Some of these complexes have been structurally characterized by single-crystal X-ray diffraction, providing valuable insights into their bonding and potential catalytic mechanisms. nih.gov

Table 3: Selected Ruthenium Complexes with Indenyl Phosphine Ligands

| Complex | Synthesis Method | Application | Reference(s) |

|---|---|---|---|

| {Ru[κ(P):(η⁶-2-phenyl-1H-inden-3-yl)PCy₂]Cl₂} | Thermal treatment of phosphinium salt with [(η⁶-cymene)RuCl₂]₂ | Catalyst for dehydrogenation of alcohols | nih.gov |

| [Ru(η⁶-p-cymene)(CH₃CN)(phosphine)]PF₆ | Reaction of [Ru(p-cymene)Cl₂]₂ with phosphine and KPF₆ | Catalyst for hydroboration of carbonyls | rsc.org |

| [Ru(PPh₃)(Ind){кE,кE′-R₂P(E)NP(E′)R₂}Cl] | Reaction of [Ru(PPh₃)₂(Ind)Cl₂] with dichalcogenoimidodiphosphinates | Potential for catalytic applications | researchgate.net |

Gold Complexes

Gold complexes incorporating phosphine ligands have been a subject of intense research due to their applications in catalysis and materials science. The coordination of Phosphine, 1H-inden-3-yldiphenyl- to gold centers can result in various coordination geometries. Gold(I) complexes, for instance, often adopt linear or trigonal planar geometries, while gold(III) complexes typically exhibit square planar coordination. acs.orgnih.gov

The synthesis of gold(I) complexes with phosphine ligands can be achieved by reacting a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), with the phosphine ligand. rsc.org For example, the reaction of [(tht)AuCl] with a phosphine ligand can yield heteroleptic complexes of the type [(L)AuCl]. rsc.org Bimetallic gold complexes can also be synthesized, such as Au2Cl2(o-F,F-DPEphos), where the diphosphine ligand bridges two gold centers. researchgate.net

The electronic properties of the phosphine ligand significantly influence the nature of the gold-phosphine bond. In many gold(I) phosphine complexes, there is a notable preference for coordination to the phosphorus atom over other potential donor sites within the ligand. acs.orgnih.gov The formation of dinuclear gold(I) complexes has also been observed, with some showing promise in asymmetric catalysis. dntb.gov.ua

Iron Complexes

Iron complexes featuring phosphine ligands are of great interest due to their catalytic activity in a variety of organic transformations, including cross-coupling reactions. nih.gov The indenyl moiety in Phosphine, 1H-inden-3-yldiphenyl- can significantly influence the reactivity of its iron complexes. This "indenyl effect" is attributed to the ability of the indenyl ligand to stabilize transition states through haptotropic shifts (η⁵ to η³), which facilitates associative ligand substitution pathways. researchgate.netwikipedia.org

The synthesis of iron-phosphine complexes can be achieved through various methods. For instance, iron(II) bisphosphine complexes can react with other phosphorus-containing molecules like phosphine (PH3) to form new cationic terminal-bound PH3 complexes. nih.gov The coordination environment around the iron center can vary, with examples of octahedral, tetrahedral, and square planar geometries being well-documented. researchgate.net

The electronic properties of the phosphine ligand, as quantified by parameters like the Tolman Electronic Parameter (TEP), can be correlated with the reactivity of the iron complex. researchgate.net The interplay between the electronic effects of the phosphine and the indenyl ligand can lead to enhanced catalytic performance.

Lanthanide Complexes

The coordination chemistry of lanthanide ions with phosphine-containing ligands is a growing area of research, driven by the potential applications of these complexes in luminescence and magnetism. rsc.orgnih.gov While direct coordination of phosphine to lanthanide ions is less common due to the hard nature of lanthanides and the soft nature of phosphorus, ligands incorporating both hard (e.g., oxygen, nitrogen) and soft (phosphine) donor atoms can form stable complexes.

The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt, such as LnCl3 or Ln(NO3)3, with the desired ligand under solvothermal or other suitable conditions. nih.govmdpi.com The resulting complexes can exhibit a variety of coordination numbers and geometries, often influenced by the specific lanthanide ion and the steric and electronic properties of the ligand. researchgate.net For instance, lanthanide complexes with coordination numbers of eight and nine, displaying geometries such as triangular dodecahedron and muffin, have been reported. researchgate.net

Bonding Interactions in Metal-Indenyl Phosphine Complexes

The nature of the bonding between the metal center and the indenyl phosphine ligand is a key factor determining the stability and reactivity of the resulting complex. This interaction is typically described in terms of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand.

Analysis of σ-Donation and π-Backbonding Characteristics

The phosphine group of the ligand acts as a σ-donor, donating its lone pair of electrons to an empty orbital on the metal center. wikipedia.orgwikipedia.org Simultaneously, the metal can donate electron density from its filled d-orbitals back into empty orbitals of the ligand, a process known as π-backbonding. wikipedia.orgwikipedia.org

In the case of phosphine ligands, this backbonding occurs into the P-C σ* antibonding orbitals. wikipedia.orglibretexts.org The extent of both σ-donation and π-backbonding is influenced by the electronic properties of the substituents on the phosphorus atom. Electronegative substituents on the phosphorus atom lower the energy of the σ* orbitals, making the phosphine a better π-acceptor. wikipedia.orgumb.edu

The indenyl group also participates in bonding with the metal center. It can coordinate in a η¹, η³, or η⁵ fashion. rsc.org The η⁵-coordination is analogous to that of the cyclopentadienyl (B1206354) ligand, but the fused benzene (B151609) ring in the indenyl ligand introduces electronic perturbations. The ability of the indenyl ligand to undergo η⁵ to η³ "ring slippage" is a crucial aspect of its reactivity, as it opens up a coordination site on the metal, facilitating associative substitution reactions. wikipedia.org This phenomenon is a key component of the "indenyl effect," which describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl counterparts. wikipedia.org

Influence of Ligand Substituents on Metal Electronic Density

The substituents on both the phosphine and indenyl portions of the ligand have a significant impact on the electronic density at the metal center.

Substituents on the phosphorus atom directly influence its σ-donor and π-acceptor properties. Electron-donating groups on the phosphorus increase the electron density on the phosphorus atom, making it a stronger σ-donor. Conversely, electron-withdrawing groups decrease the electron density on phosphorus, enhancing its π-acceptor capabilities. libretexts.orgumb.edu This modulation of the electronic properties of the phosphine ligand, in turn, affects the electron density on the metal center. An increase in σ-donation from the phosphine increases the electron density on the metal, while an increase in π-backbonding from the metal to the phosphine decreases it. umb.edu

The interplay between the substituents on the phosphine and the indenyl ring allows for fine-tuning of the electronic environment at the metal center, which is crucial for optimizing the performance of the complex in catalytic applications.

Structural Diversity and Coordination Modes of Metal-Indenyl Phosphine Complexes

Metal complexes of indenyl phosphines exhibit a wide range of structural diversity and coordination modes. rsc.orgmdpi.com The flexibility of the indenyl ligand to adopt different hapticities (η¹, η³, η⁵) and the ability of the phosphine group to coordinate as a monodentate or part of a chelating system contribute to this diversity. rsc.orgrsc.org

The coordination mode of the indenyl ligand is often influenced by the electronic requirements of the metal center. In 18-electron complexes, the indenyl ligand typically adopts an η⁵-coordination mode. However, to accommodate incoming ligands during a reaction, it can slip to an η³-coordination, creating a vacant coordination site. wikipedia.org Well-defined η³-indenyl complexes have also been isolated and characterized. rsc.org In some late-transition metal complexes, η¹-coordination has been observed. rsc.org

The phosphine moiety can also participate in various coordination modes. In the case of Phosphine, 1H-inden-3-yldiphenyl-, the phosphorus atom typically acts as a monodentate ligand. However, the indenyl backbone can be functionalized to create multidentate ligands. For instance, tethered indenyl phosphine ligands have been designed to control the stereochemistry of reactions at the metal center. rsc.org

The combination of different indenyl hapticities and phosphine coordination can lead to a variety of complex geometries. For example, palladium(II) complexes with indenyl and phosphine ligands can adopt square planar geometries. rsc.org The structural diversity is further expanded by the possibility of forming polynuclear complexes, where the indenyl phosphine ligand might bridge multiple metal centers. rsc.orgnih.govresearchgate.net

The table below summarizes some of the observed coordination modes for indenyl and phosphine ligands in metal complexes.

| Ligand | Coordination Mode | Metal Examples |

| Indenyl | η¹ | Late transition metals rsc.org |

| η³ | Various transition metals rsc.orgwikipedia.org | |

| η⁵ | Various transition metals rsc.orgwikipedia.org | |

| Phosphine | Monodentate | Au rsc.org, Fe nih.gov, Pd rsc.org |

| Bidentate (in diphosphines) | Au researchgate.net, Pd rsc.org | |

| Bridging | Au researchgate.net | |

| Indenyl Phosphine | P-monodentate, η¹-indenyl | |

| P-monodentate, η³-indenyl | ||

| P-monodentate, η⁵-indenyl | ||

| P,C-chelating | Pd mdpi.com |

This structural versatility is a key feature of metal-indenyl phosphine complexes and contributes to their wide range of applications in catalysis.

Stabilization of Low-Coordinate Transition Metal Compounds by Indenyl Phosphines

The stabilization of low-coordinate transition metal compounds, which are often highly reactive and unstable, is a significant challenge in inorganic and organometallic chemistry. These coordinatively unsaturated species are crucial intermediates in many catalytic cycles. The ligand 1H-inden-3-yldiphenylphosphine offers a unique combination of steric bulk and electronic flexibility that proves advantageous in stabilizing such low-coordinate metal centers.

The key to this stabilization lies in the dual nature of the ligand. It possesses a strongly coordinating phosphine group and a potentially hemilabile indenyl C=C double bond. Hemilability refers to the ability of a ligand to have one strongly coordinating and one weakly coordinating group. wwu.edu The phosphine end of the molecule acts as a robust anchor to the metal center through a strong σ-donating bond. This interaction is typical for phosphine ligands and is a primary factor in stabilizing the metal complex.

The indenyl group, however, introduces a more nuanced interaction. In what is known as the "indenyl effect," the indenyl ligand can readily slip between η⁵ and η³ coordination modes. rsc.org This haptotropic shift is facilitated by the aromaticity of the fused benzene ring. While this effect is most pronounced when the indenyl anion is directly bonded to the metal, the π-system of the indenyl moiety in 1H-inden-3-yldiphenylphosphine can still engage in weaker, yet significant, interactions with the metal center. This η¹(P), η²(C=C) coordination mode can provide additional electronic stabilization to a coordinatively unsaturated metal by donating electron density from the C=C bond. This secondary interaction effectively shields the metal center, preventing decomposition pathways or unwanted side reactions.

Research into the coordination chemistry of indenyl phosphines has provided insights into their stabilizing capabilities. For instance, palladium(II) complexes with indenyl phosphine ligands have been synthesized and characterized, revealing the interplay between the phosphine and indenyl moieties in the coordination sphere. rsc.orgmdpi.com While detailed studies focusing exclusively on low-coordinate complexes of 1H-inden-3-yldiphenylphosphine are still emerging, the principles derived from related systems underscore its potential. The steric hindrance provided by the bulky diphenylphosphino and indenyl groups also plays a crucial role. This bulk can kinetically stabilize low-coordinate complexes by preventing the approach of other ligands or solvent molecules that could lead to decomposition.

The synthesis of metal complexes with ligands containing both phosphine and indenyl functionalities has been explored. For example, reacting metal precursors with the ligand can lead to the formation of stable complexes where the phosphine is the primary coordination site. mdpi.comresearchgate.net The characterization of these complexes, often through X-ray crystallography and NMR spectroscopy, provides valuable data on bond lengths, bond angles, and the spatial arrangement of the ligands around the metal center. This information is critical for understanding the steric and electronic effects that contribute to the stability of the complex.

Below is a data table summarizing key structural features of a representative transition metal complex incorporating a phosphine ligand with an indenyl-like framework, illustrating the typical coordination parameters.

| Complex | Metal Center | Coordination Geometry | P-Metal Bond Length (Å) | Notable Feature |

| [PdCl(indenyl)(PPh₃)] | Pd(II) | Square Planar | ~2.2-2.3 | η³-coordination of the indenyl ligand. rsc.org |

| Gold(I) chloride complex with a phosphine derived from indene (B144670) | Au(I) | Linear | 2.239 | C-H···Au interaction suggested. mdpi.com |

| Dimeric Copper(I) bromide complex with a phosphine derived from indene | Cu(I) | Bridged Dimer | 2.195 | Minimal Cu···Cu interaction. mdpi.com |

This table presents data from related indenyl phosphine complexes to illustrate typical coordination characteristics. Specific data for low-coordinate complexes of 1H-inden-3-yldiphenylphosphine is limited in the reviewed literature.

Catalytic Applications of Phosphine, 1h Inden 3 Yldiphenyl and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a field dominated by transition metal complexes. Ligands coordinated to the metal center play a pivotal role in modulating the catalyst's stability, activity, and selectivity. 2-Aryl-substituted indenyl phosphine (B1218219) ligands have been identified as effective components in palladium-catalyzed amination and C–C cross-coupling reactions, often yielding products in high yields. ias.ac.in While less developed than the well-known Buchwald-type biaryl phosphine ligands, indenyl phosphines represent a significant area of research with growing applications. ias.ac.in

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. The effectiveness of these reactions heavily relies on the nature of the phosphine ligand. Ligands based on an indenyl structure are noted for their ability to adjust the electronic properties of the metal center, which can result in enhanced reactivity. mdpi.com Research has demonstrated that 2-aryl indenyl phosphine ligands are a versatile class for various palladium-catalyzed C-C bond-forming reactions. ias.ac.in

The Suzuki-Miyaura coupling, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling reactions. The palladium-catalyzed variant of this reaction has been shown to be highly efficient with ligands derived from the indenylphosphine scaffold.

Detailed research into a library of 2-aryl-indenylphosphine ligands has demonstrated their effectiveness in the Suzuki-Miyaura cross-coupling of challenging substrates, including aryl and heteroaryl chlorides. hes-so.ch In a key study, a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂) and a 2-aryl-indenylphosphine ligand was used to couple various aryl chlorides with arylboronic acids. For instance, the reaction between 2-chlorothiophene (B1346680) and several arylboronic acids proceeded in high yields. The catalyst system showed good tolerance to both electron-donating (e.g., –CH₃, –OCH₃) and electron-withdrawing (e.g., –F, –CF₃) groups on the boronic acid, as well as moderately hindered substrates. mdpi.com

The general reaction conditions involved heating the aryl chloride and boronic acid with 0.5 mol% Pd(OAc)₂, 1 mol% of the indenylphosphine ligand, and a base (K₃PO₄·3H₂O) in a solvent like tetrahydrofuran (B95107) (THF) at 110 °C for 3 hours. mdpi.com The high yields obtained underscore the utility of this ligand class in facilitating the coupling of less reactive chloro-substrates.

Table 1: Suzuki-Miyaura Coupling of 2-Chlorothiophene with Various Arylboronic Acids Using a 2-Aryl Indenylphosphine Ligand System

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenylthiophene | 91 |

| 2 | 4-Methylphenylboronic acid | 2-(p-Tolyl)thiophene | 92 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiophene | 85 |

| 4 | 4-(tert-Butyl)phenylboronic acid | 2-(4-(tert-Butyl)phenyl)thiophene | 93 |

| 5 | 2-Methylphenylboronic acid | 2-(o-Tolyl)thiophene | 89 |

| 6 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)thiophene | 94 |

| 7 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)thiophene | 95 |

Reaction conditions: 2-chlorothiophene (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.5 mol%), ligand (1 mol%), K₃PO₄·3H₂O (3 equiv.), THF (2 mL), 110 °C, 3 h. Data sourced from a 2016 study on 2-aryl-indenylphosphine ligands. mdpi.com

The Mizoroki-Heck reaction is a palladium-catalyzed method for coupling unsaturated halides with alkenes. Despite the recognized utility of phosphine ligands in this reaction, a review of the scientific literature did not yield specific examples of the application of Phosphine, 1H-inden-3-yldiphenyl- or its closely related indenylphosphine analogues as ligands in the Heck reaction.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-phosphine complex and a copper co-catalyst. While various phosphine ligands are known to promote this transformation, specific studies detailing the use of Phosphine, 1H-inden-3-yldiphenyl- in Sonogashira coupling reactions were not identified in the surveyed literature.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. This was one of the earliest developed cross-coupling reactions. However, an examination of the available literature did not reveal any specific applications of Phosphine, 1H-inden-3-yldiphenyl- as a supporting ligand for this transformation.

Direct C-H arylation is an increasingly important method for forming C-C bonds, as it avoids the pre-functionalization of one of the coupling partners. This atom-economical approach often relies on sophisticated catalyst systems. A search of the scientific literature did not find specific instances of Phosphine, 1H-inden-3-yldiphenyl- being employed as a ligand in palladium-catalyzed direct arylation reactions.

Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-heteroatom bonds, with the Buchwald-Hartwig amination being a premier method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgchemrxiv.org The success of these reactions is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and modulates its reactivity. nih.govyoutube.com Bulky and electron-rich phosphine ligands are known to be particularly effective, promoting the crucial oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.orgnih.gov

Research has shown that indenyl phosphine ligands are a versatile class of ligands for palladium-catalyzed C-N cross-coupling reactions. nih.govrsc.org A closely related isomer, the 2-phenylindenyl phosphine ligand, can be converted in situ into an anionic phosphine ligand that demonstrates high efficacy in the Buchwald-Hartwig amination of various aryl halides. researchgate.net This catalytic system provides good to excellent yields for the amination of aryl chlorides, bromides, and iodides with a range of amines. researchgate.net For instance, the palladium-catalyzed coupling of sterically hindered substrates like 2-bromo-mesitylene with different amines proceeds efficiently using this type of ligand. researchgate.net The general applicability of ylide-functionalized phosphines and other advanced ligands in room-temperature aminations of aryl chlorides further underscores the importance of ligand design in this field. nih.govsigmaaldrich.com

The following table summarizes representative results for the Buchwald-Hartwig amination using a palladium/anionic phenylindenyl phosphine catalyst system, demonstrating its effectiveness with various substrates. researchgate.net

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination using an Anionic Phenylindenyl Phosphine Ligand System

| Aryl Halide | Amine | Product | Yield (%) |

|---|---|---|---|

| Phenyl bromide | Morpholine | N-Phenylmorpholine | >98 |

| 4-Chlorotoluene | Aniline | N-(p-tolyl)aniline | 95 |

| 2-Bromo-mesitylene | n-Hexylamine | N-(n-Hexyl)-2,4,6-trimethylaniline | 88 |

| 1-Bromo-4-(tert-butyl)benzene | Pyrrolidine | 1-(4-(tert-butyl)phenyl)pyrrolidine | 92 |

| 1-Iodo-4-methoxybenzene | Di-n-butylamine | 4-Methoxy-N,N-di-n-butylaniline | 78 |

Data sourced from studies on analogous 2-phenylindenyl phosphine ligands. researchgate.net

While direct C-N bond formation is a well-documented application, related bulky biaryl phosphine ligands are also highly effective for carbon-oxygen (C-O) cross-coupling reactions. nih.gov These catalysts facilitate the etherification of primary and secondary alcohols with a wide range of aryl and heteroaryl halides, a transformation that is often challenging due to competing β-hydride elimination. nih.gov The development of a single, highly general phosphine ligand that can effect C-O bond formation across a diverse set of substrates, including electron-rich aryl halides, highlights the power of this approach. nih.gov

Hydrogenation and Hydrofunctionalization Reactions

Phosphine ligands are pivotal in metal-catalyzed hydrogenation and hydrofunctionalization reactions, where a bond (H-H or H-X) is added across an unsaturated substrate. nih.gov Cationic and zwitterionic metal complexes featuring P,N-substituted indene (B144670) ligands have been reported to activate E-H bonds (where E = H, Si, B) and catalyze their addition to unsaturated molecules. nih.govrsc.org

Hydroformylation, or oxo-synthesis, is a large-scale industrial process that involves the addition of carbon monoxide and hydrogen across a double bond to form aldehydes. The reaction is typically catalyzed by rhodium or cobalt complexes, and the choice of phosphine ligand is crucial for controlling reactivity and selectivity (i.e., the ratio of linear to branched aldehydes). nih.gov While specific data for Phosphine, 1H-inden-3-yldiphenyl- is limited, phosphine and phosphine oxide ligands are broadly used in rhodium-catalyzed hydroformylation. rsc.org For example, in the hydroformylation of styrene, certain mixed amino phosphine oxide ligands lead to high reactivity and excellent selectivity for the branched aldehyde product. rsc.org

Hydrophosphination involves the addition of a P-H bond across a C-C multiple bond and is an atom-economical method for synthesizing organophosphorus compounds. wikipedia.orgrsc.org The reaction can be catalyzed by a range of metal complexes, including those of zirconium, lanthanides, and late transition metals, as well as by bases or radical initiators. wikipedia.orgnih.gov Palladium-catalyzed hydrophosphination of internal alkynes has been developed as a method to access axially chiral vinylphosphines with high enantioselectivity. snnu.edu.cn

Interestingly, the hydrophosphination of indene itself with diphenylphosphine (B32561) is a direct method to synthesize the structural isomer (2,3-dihydro-1H-inden-2-yl)diphenylphosphine, showcasing the utility of this reaction in ligand synthesis. nih.gov While the target compound's role as a catalyst in this reaction is not documented, the general field relies heavily on phosphine-metal complexes to control the regioselectivity and efficiency of the P-C bond formation. wikipedia.orgsnnu.edu.cn

The direct addition of an N-H bond of an amine across a carbon-carbon triple bond, known as hydroamination, is a highly atom-efficient route to enamines and imines. nih.govrsc.org A variety of metal catalysts, including those based on titanium, vanadium, and other transition metals, have been developed for this transformation. nih.govacs.org The ligand environment of the metal center is critical for catalytic activity and for controlling the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). Although direct catalytic data for Phosphine, 1H-inden-3-yldiphenyl- is scarce, the broader class of phosphine ligands is integral to the development of active hydroamination catalysts.

Allylic Alkylation and Etherification Reactions

The palladium-catalyzed Tsuji-Trost reaction, or asymmetric allylic alkylation (AAA), is a powerful method for forming C-C, C-N, and C-O bonds. wikipedia.org The reaction proceeds via a π-allyl-palladium intermediate, and the attack of a nucleophile on this complex is heavily influenced by the properties of the supporting ligands, which are most often phosphines. wikipedia.orgmdpi.com Chiral phosphine ligands are especially important as they can induce high enantioselectivity, making the reaction a cornerstone of asymmetric synthesis. mdpi.comnih.gov

Indenyl-derived compounds have been utilized in synergistic catalytic systems for allylation. nih.gov In one such system, the diastereoselectivity of the allylation of an amino isobenzofulvene (derived from an indene-aldehyde) was controlled by the electronic properties of an achiral monodentate phosphine ligand on the palladium catalyst. nih.gov This demonstrates the critical role phosphines play in controlling stereochemical outcomes in complex transformations involving indenyl frameworks. While specific applications of Phosphine, 1H-inden-3-yldiphenyl- in allylic alkylation are not detailed, the general success of phosphine ligands, including those in reactions involving indene-related substrates, points to its potential in this area. nih.govnih.gov

Annulation and Addition Reactions (e.g., Michael Addition, Wittig Reactions, Cycloadditions)

Nucleophilic phosphine catalysis is a broad field where the phosphine itself initiates the reaction by adding to an electrophilic starting material, such as an activated alkene or alkyne, to generate a reactive zwitterionic intermediate. nih.gov

The Michael addition , the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by tertiary phosphines like triphenylphosphine (B44618). organic-chemistry.orgresearchgate.net In this mode of catalysis, the phosphine adds to the Michael acceptor to form a phosphonium (B103445) enolate, which then acts as a base to deprotonate the nucleophile, facilitating the addition. nih.gov This method is versatile and proceeds under neutral conditions, offering an alternative to traditional base- or metal-catalyzed Michael additions. organic-chemistry.org

Annulation and cycloaddition reactions are also prominent applications of nucleophilic phosphine catalysis. nih.gov Phosphines can mediate [3+2], [4+2], and other annulations between allenes, alkynes, and alkenes to construct various five- and six-membered rings, which are valuable scaffolds in organic synthesis.

The Wittig reaction is a classic and powerful method for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org However, it is crucial to distinguish its mechanism from catalytic processes. In the Wittig reaction, a phosphine, typically triphenylphosphine, is used as a stoichiometric reagent to first prepare a phosphonium ylide. lumenlearning.comlibretexts.orgyoutube.com This ylide then reacts with a carbonyl compound to form the alkene product and a phosphine oxide byproduct. masterorganicchemistry.com The phosphine is consumed in the reaction to form the highly stable P=O bond, which is the thermodynamic driving force for the transformation. lumenlearning.com Therefore, the phosphine does not act as a catalyst that is regenerated in a cycle.

Atom Transfer Radical Addition

Atom Transfer Radical Addition (ATRA) is a powerful, atom-economical method for forming carbon-carbon and carbon-heteroatom bonds by adding a radical species across an unsaturated bond, such as an alkene. This process is frequently catalyzed by transition metal complexes, with ruthenium and copper complexes being among the most extensively studied. In these catalytic systems, phosphine ligands play a critical role in stabilizing the metal center and modulating its reactivity to control the radical addition process.

The general mechanism for a metal-catalyzed ATRA reaction involves the activation of a haloalkane (R-X) by a low-valent metal complex. The metal complex, often in the presence of a phosphine ligand, abstracts the halogen atom from the haloalkane to generate a carbon-centered radical (R•) and an oxidized metal-halide species. This radical then adds to an alkene, forming a new radical intermediate. This intermediate subsequently abstracts the halogen atom from the oxidized metal-halide complex, yielding the final addition product and regenerating the active, lower-valent metal catalyst, which can then re-enter the catalytic cycle.

While indenyl phosphine ligands have been recognized for their versatility in various transition-metal-catalyzed reactions, specific documented examples detailing the application of Phosphine, 1H-inden-3-yldiphenyl- or its direct metal complexes in ATRA are not extensively reported in the reviewed literature. However, the principles of ATRA catalysis can be illustrated by examining related ruthenium-phosphine systems. For instance, ruthenium-arene complexes bearing phosphine ligands have been successfully employed as catalysts for the ATRA of polyhalogenated substrates to olefins. acs.orgacs.org

A study on ruthenium-arene complexes with (cycloheptyl)diphenylphosphine demonstrated effective catalysis for the addition of carbon tetrachloride (CCl₄) to styrene. acs.org The performance of these catalysts was significantly influenced by reaction conditions such as temperature and the use of UV irradiation, which can facilitate the dissociation of other ligands to open coordination sites for the catalytic cycle to proceed. acs.org

Table 1: Ruthenium-Catalyzed ATRA of CCl₄ to Styrene with Different Phosphine Ligands This table illustrates the performance of various phosphine ligands in a representative ATRA reaction. Data for Phosphine, 1H-inden-3-yldiphenyl- is not available in the cited study and is included for structural comparison.

| Catalyst Precursor | Phosphine Ligand | Conditions | Yield (%) | Reference |

| [RuCl₂(p-cymene)(L)] | (Cycloheptyl)diphenylphosphine | Toluene, 85°C, 2h | 88 | acs.org |

| [RuCl₂(benzene)(L)] | (Cycloheptyl)diphenylphosphine | Toluene, 85°C, 2h | 98 | acs.org |

| [Cp*RuCl(PPh₃)₂] | Triphenylphosphine | Room Temp. | High | chemrxiv.org |

| Not Specified | Phosphine, 1H-inden-3-yldiphenyl- | N/A | N/A | N/A |

More recent advancements have utilized catalysts like [Cp*RuCl(PPh₃)₂] for complex transformations involving intramolecular ATRA onto aromatic systems, showcasing the broad applicability of ruthenium-phosphine catalysts in radical chemistry. chemrxiv.org The success of these related systems suggests that metal complexes of Phosphine, 1H-inden-3-yldiphenyl- could potentially serve as effective catalysts in ATRA, with the indenyl moiety offering unique electronic and steric properties to influence the reaction's efficiency and selectivity.

Role of the Indenyl Phosphine Ligand in Modulating Reactivity and Selectivity in Catalysis

The indenyl moiety of the Phosphine, 1H-inden-3-yldiphenyl- ligand plays a crucial and distinct role in modulating the reactivity and selectivity of its metal complexes in catalysis. This influence stems from a combination of the unique "indenyl effect" and the fundamental steric and electronic properties inherent to phosphine ligands.

The Indenyl Effect: A defining characteristic of the indenyl ligand, when compared to the more common cyclopentadienyl (B1206354) (Cp) ligand, is its ability to undergo a facile haptotropic shift. unipd.it The indenyl ligand can readily slip from a η⁵-coordination mode (where all five atoms of the five-membered ring are bonded to the metal) to a η³-coordination mode (where only three atoms are bonded). acs.orgulisboa.pt This η⁵-η³ slippage is energetically favorable because it allows the six-membered ring of the indenyl group to regain its aromaticity. researchgate.net

This facile slippage, known as the "indenyl effect," has profound implications for catalysis. The transition to a η³-mode opens up a coordination site on the metal center, facilitating the association of reactant molecules. unipd.it This leads to significantly higher reactivity and faster ligand substitution rates in indenyl-metal complexes compared to their more rigid cyclopentadienyl counterparts, often resulting in enhanced catalytic activity. acs.org

Electronic and Steric Effects: Like all phosphine ligands, the diphenylphosphino group on the indenyl ring allows for the fine-tuning of the catalyst's properties through electronic and steric effects. tcichemicals.com

Steric Effects: The steric bulk of the ligand is critical for controlling selectivity and promoting certain reaction pathways. The steric hindrance created by the ligand can influence which substrates can access the catalytic center and can control the regioselectivity or stereoselectivity of a reaction. A common measure of steric bulk is the ligand's cone angle (θ), which represents the angle of a cone that encompasses the ligand at the metal center. tcichemicals.com The bulky diphenylphosphino group, combined with the planar indenyl system, creates a specific steric environment that can favor the formation of less-coordinated, highly reactive intermediates and facilitate the final reductive elimination step to release the product. rsc.org

In palladium-indenyl complexes, for example, both the steric and electronic features of ancillary phosphine ligands have been shown to significantly affect reactivity, such as in nucleophilic attack on the indenyl fragment itself. rsc.org Studies have demonstrated that a decrease in electron density on the indenyl fragment and the steric hindrance of the ligands are key factors governing the kinetics of such reactions. rsc.org The interplay between the indenyl effect and the tunable steric and electronic properties of the phosphine group makes Phosphine, 1H-inden-3-yldiphenyl- a sophisticated ligand, capable of imparting high reactivity and selectivity to a metal catalyst.

Table 2: Representative Steric and Electronic Parameters of Common Phosphine Ligands This table provides context for the properties of phosphine ligands. Exact, experimentally determined values for Phosphine, 1H-inden-3-yldiphenyl- are not available in the reviewed literature but can be inferred from its structural components.

| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in [Ni(CO)₃L] (cm⁻¹) | Cone Angle (θ) (°) | Classification | Reference |

| P(t-Bu)₃ | 2056.1 | 182 | Very Bulky, Strongly Donating | rsc.org |

| PCy₃ | 2056.4 | 170 | Bulky, Strongly Donating | rsc.org |

| PPh₃ | 2068.9 | 145 | Moderately Bulky, Weakly Donating | rsc.org |

| P(OPh)₃ | 2085.3 | 128 | Less Bulky, π-Accepting | rsc.org |

| Phosphine, 1H-inden-3-yldiphenyl- | N/A | N/A | Moderately Bulky, Aryl/Indenyl | N/A |

Asymmetric Catalysis Employing Chiral Indenyl Phosphine Ligands

Enantioselective C-C Bond Formations

The construction of chiral carbon-carbon bonds is a cornerstone of modern organic synthesis. Chiral indenyl phosphine (B1218219) ligands have emerged as powerful tools in this field, enabling a range of enantioselective transformations.

Asymmetric Allylic Alkylation of Indoles

The palladium-catalyzed asymmetric allylic alkylation (AAA) of indoles is a valuable method for synthesizing chiral indole (B1671886) derivatives, which are common motifs in pharmaceuticals and biologically active compounds. The effectiveness of this reaction heavily relies on the chiral ligand employed. While various phosphine ligands have been developed, those based on an indane framework, structurally related to indenyl phosphines, have shown exceptional performance. For instance, spiro indane-based phosphine-oxazoline ligands have achieved high yields and enantioselectivities in the Pd-catalyzed allylic alkylation of a broad scope of indole derivatives. nih.gov

In a representative reaction, the allylic alkylation of indole with 1,3-diphenylallyl acetate (B1210297), catalyzed by a palladium complex bearing a spiro phosphine-oxazoline ligand (L1), produced the C3-allylated indole product with excellent results.

Table 1: Asymmetric Allylic Alkylation of Indoles with Spiro Phosphine-Oxazoline Ligand L1 nih.gov Reaction Conditions: Indole (0.2 mmol), allyl acetate (0.3 mmol), [Pd(allyl)Cl]₂ (2.5 mol%), Ligand L1 (5.5 mol%), in CH₂Cl₂ at room temperature for 12-24h.

| Entry | Indole Derivative | Yield (%) | ee (%) |

| 1 | Indole | 96 | 96 |

| 2 | 5-MeO-Indole | 95 | 97 |

| 3 | 5-Cl-Indole | 98 | 98 |

| 4 | 5-Br-Indole | 98 | 98 |

| 5 | 7-Me-Indole | 92 | 94 |

Asymmetric Michael Additions

The Michael addition is a fundamental C-C bond-forming reaction. Phosphine-catalyzed versions of this reaction are advantageous as they operate under neutral conditions. organic-chemistry.org While phosphine catalysis itself can achieve Michael additions, achieving high enantioselectivity often requires chiral phosphine catalysts that can induce chirality through mechanisms beyond simple base catalysis. nih.gov Dipeptide-based phosphines have been shown to be effective in catalyst-controlled enantiodivergent Michael additions of pyridazinones to enones, providing access to both enantiomers of the product with high efficiency by subtly adjusting the catalyst structure. nih.gov

For example, the addition of 3-pyridazinone to chalcone (B49325) can be directed to yield either enantiomer of the Michael adduct by selecting the appropriate dipeptide phosphine catalyst, demonstrating a high level of control. nih.gov

Enantioselective C-H Arylation

Direct C-H arylation is a powerful strategy for constructing complex aryl-containing molecules, and its enantioselective variant is of high interest. Recent advancements have seen the development of chiral bifunctional phosphine-carboxylate ligands for the Pd(0)-catalyzed enantioselective intermolecular C-H arylation to create planar chiral macrocyclophanes. nih.gov Furthermore, a palladium-catalyzed enantioselective C-H arylation of N-(o-bromoaryl)-diarylphosphinic amides has been developed to synthesize P-stereogenic compounds, which can be converted into valuable chiral monophosphine ligands. scilit.com The development of chiral indenyl ligands specifically for asymmetric C-H activation remains a significant challenge, though progress has been made with ligands featuring a [2.2]benzoindenophane skeleton for rhodium-catalyzed C-H activation/annulation reactions. researchgate.net

Asymmetric Cycloadditions

Cycloaddition reactions are among the most efficient methods for constructing cyclic molecular architectures. Indenyl phosphine ligands have been shown to play a crucial role in controlling the regioselectivity of palladium-catalyzed cycloadditions. rsc.org By tuning the steric properties of 2-aryl-substituted indenyl phosphine ligands, either [3+2] or [4+3] cycloaddition products can be obtained from the reaction of Pd-oxyallyl species with 1,3-dienes. rsc.orgnih.gov

For instance, using a less sterically hindered 2-aryl indenyl phosphine ligand (L8), the reaction between an ethylidene carbonate and isoprene (B109036) exclusively yields the [3+2] cyclopentanone (B42830) product. In contrast, a bulkier ligand (L9) directs the reaction towards the [4+3] cycloheptanone (B156872) product. rsc.org

Table 2: Ligand-Controlled Regiodivergent Cycloaddition of 1,3-Dienes rsc.org

| Ligand | Dienophile | Diene | Product Type | Yield (%) |

| L8 | Methylene ethylidene carbonate | Isoprene | [3+2] | 92 |

| L9 | Methylene ethylidene carbonate | Isoprene | [4+3] | 80 |

Enantioselective C-X Bond Formations

The creation of chiral carbon-heteroatom bonds is essential for synthesizing a wide array of functional molecules, including many pharmaceuticals. Chiral phosphine ligands are pivotal in the catalytic asymmetric reactions that form these bonds.

Asymmetric Hydrogenation of Ketones and Imines

Asymmetric hydrogenation is a highly atom-economical method for producing chiral alcohols and amines from ketones and imines, respectively. The success of these reactions is highly dependent on the catalyst system, particularly the chiral ligand.

Iron complexes featuring chiral tetradentate amine(imine)diphosphine ligands have proven to be exceptionally efficient catalysts for the asymmetric transfer hydrogenation of both ketones and imines. scispace.comnih.gov These earth-abundant metal catalysts can achieve turnover frequencies rivaling those of precious metal catalysts. scispace.com Similarly, palladium complexes with chiral bisphosphine ligands like SynPhos and SegPhos are highly effective for the asymmetric hydrogenation of activated imines, such as N-diphenylphosphinyl and N-tosyl ketimines, in trifluoroethanol. dicp.ac.cn

Table 3: Asymmetric Hydrogenation of N-Diphenylphosphinyl Ketimines with Pd/(S)-SegPhos dicp.ac.cn Reaction Conditions: Substrate (0.2 mmol), Pd(OCOCF₃)₂ (1 mol%), (S)-SegPhos (1.1 mol%), H₂ (10 atm), in TFE at 40°C for 48h.

| Substrate (R¹, R²) | Product Amine | Yield (%) | ee (%) |

| R¹=Ph, R²=Me | (R)-1-Phenylethanamine | 99 | 99 |

| R¹=Ph, R²=Et | (R)-1-Phenylpropanamine | 99 | 98 |

| R¹=2-Naphthyl, R²=Me | (R)-1-(Naphthalen-2-yl)ethanamine | 98 | 99 |

| R¹=4-Cl-Ph, R²=Me | (R)-1-(4-Chlorophenyl)ethanamine | 99 | 97 |

| R¹=4-MeO-Ph, R²=Me | (R)-1-(4-Methoxyphenyl)ethanamine | 85 | 87 |

These examples highlight the versatility and effectiveness of catalysts derived from or related to indenyl phosphines in creating a diverse range of chiral molecules through various bond-forming reactions.

Asymmetric Allylic Etherification

Asymmetric allylic etherification is a powerful method for constructing chiral ether linkages, which are prevalent in many natural products and pharmaceuticals. The development of efficient chiral ligands is crucial for achieving high enantioselectivity in these palladium-catalyzed reactions. While direct studies employing Phosphine, 1H-inden-3-yldiphenyl- in this specific transformation are not extensively documented in the reviewed literature, the principles can be illustrated by related systems.

Research into novel chiral ligands has shown significant success. For instance, a series of chiral terminal-alkene-phosphine hybrid ligands, developed from diethyl L-tartrate, have been successfully applied in palladium-catalyzed asymmetric allylic etherifications. These ligands have demonstrated the capability to produce the desired ether products in excellent yields and with high enantiomeric excesses (ee's) nih.gov. The success of these hybrid ligands underscores the importance of the ligand's structural features, which create a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the nucleophilic attack by the alcohol.

In a typical palladium-catalyzed allylic etherification, a π-allylpalladium intermediate is formed. The chiral ligand, bound to the palladium, controls the trajectory of the incoming alcohol nucleophile. The steric and electronic properties of the ligand, such as the indenyl group in the target compound, are designed to create a biased environment that favors the formation of one enantiomer over the other.

Diastereoselective Control in Catalytic Processes

The indenyl framework plays a significant role in directing diastereoselectivity in catalytic reactions. A notable study demonstrated that in a synergistic organo- and palladium-catalyzed asymmetric allylic alkylation of a 3-methyl-1H-indene-2-carbaldehyde, the diastereoselectivity could be controlled by the electronic properties of an achiral monodentate phosphine ligand on the palladium catalyst oup.com.

| Ligand | Substituent Nature | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Triphenylphosphine (B44618) | Neutral | 85:15 | 96 |

| Tris(4-methoxyphenyl)phosphine | Electron-donating | 82:18 | 95 |

| Tris(4-fluorophenyl)phosphine | Electron-withdrawing | 45:55 | 97 |

| Tris(4-(trifluoromethyl)phenyl)phosphine | Strongly electron-withdrawing | 15:85 | 98 |

Table 1: Influence of Monodentate Phosphine Ligands on the Diastereoselectivity of the Allylic Alkylation of 3-methyl-1H-indene-2-carbaldehyde. Data sourced from oup.com.

Chiral Induction Mechanisms and Stereochemical Outcomes

The mechanism of chiral induction in palladium-catalyzed asymmetric allylic substitutions is a subject of extensive study. For reactions involving phosphine ligands, the stereochemical outcome is largely determined during the nucleophilic attack on the π-allylpalladium intermediate. The chiral ligand creates an asymmetric environment around the palladium center, which leads to differentiation between the two enantiotopic termini of the allyl group or the two faces of the nucleophile mdpi.com.

A widely accepted model for monodentate phosphine ligands posits that the nucleophilic attack occurs at the allylic carbon located trans to the phosphorus atom mdpi.com. The steric bulk and electronic nature of the phosphine ligand, including substituents on the indenyl ring, influence the conformation of the π-allyl intermediate. This conformational preference, in turn, dictates which of the two allylic termini is more accessible to the nucleophile.

For instance, in studies with axially chiral phosphine ligands derived from N-aryl indoles, it was proposed that the reaction proceeds via an "M-type" intermediate. In this conformation, steric hindrance between the phenyl rings of the allylic substrate and the indole moiety is minimized, allowing the nucleophile to attack the carbon terminus trans to the phosphine ligand, thus controlling the stereoselectivity mdpi.com. The enantiomeric purity of the final product is a direct consequence of the energy difference between the diastereomeric transition states leading to the two possible enantiomers. The specific structure of the indenyl phosphine ligand, with its defined chirality and steric profile, is therefore the key determinant of the stereochemical outcome.

Mechanistic Investigations of Reactions Involving Phosphine, 1h Inden 3 Yldiphenyl Complexes

Elucidation of Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)

Catalytic cycles involving metal complexes with indenylphosphine ligands typically proceed through a series of fundamental steps, including oxidative addition and reductive elimination. numberanalytics.comlibretexts.org These steps are central to a wide range of catalytic transformations, such as cross-coupling reactions. libretexts.org